molecular formula C19H15NO4S2 B2866884 (Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 306323-90-0

(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No. B2866884
CAS RN: 306323-90-0
M. Wt: 385.45
InChI Key: YBFSHCPHTDNCNQ-YBEGLDIGSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms. The yield, purity, and efficiency of the synthesis process are also important factors to consider .


Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic techniques such as NMR , IR, and mass spectrometry. These techniques can provide information about the connectivity of atoms in the molecule, the types of bonds present, and the overall 3D shape of the molecule.


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. Factors to consider include the conditions needed for the reaction (temperature, pressure, catalysts), the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity/basicity, reactivity with common reagents, and stability under various conditions .

Scientific Research Applications

Aldose Reductase Inhibition for Diabetic Complications

Compounds structurally related to "(Z)-methyl 4-((3-(3-methoxyphenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate" have been studied for their potential as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2), enzymes implicated in the development of diabetic complications. Notably, derivatives of oxothiazolidine benzoate and acetate showed potent inhibitory activity on these enzymes, suggesting their utility in preventing long-term diabetic complications. Docking analyses provided insights into the binding modes of these inhibitors, which could serve as lead structures for developing therapeutic compounds targeting diabetic complications (Saeed et al., 2014).

Anticancer Activity

Several novel 4-thiazolidinones with a benzothiazole moiety have demonstrated antitumor activity. These compounds were synthesized and screened against various cancer cell lines, with some showing significant activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. This highlights the potential of these compounds as candidates for anticancer therapy, with specific derivatives being identified as particularly potent in inhibiting cancer cell proliferation (Havrylyuk et al., 2010).

Novel Compounds with Potential Therapeutic Benefits

Research has focused on the synthesis and evaluation of novel compounds for potential therapeutic applications. This includes the synthesis of derivatives that could act as anti-proliferative agents against human leukemic cells, highlighting the broad potential of these compounds in medicinal chemistry and drug development. Such studies not only contribute to our understanding of the biological activities of these compounds but also open pathways for the development of new therapies for various diseases (Soni et al., 2015).

Mechanism of Action

If the compound is biologically active, its mechanism of action would involve how it interacts with biological systems. This could include binding to specific proteins or other biomolecules, and the downstream effects of this binding .

Safety and Hazards

This involves understanding the toxicity of the compound, any risks it poses to human health or the environment, and appropriate safety precautions to take when handling it .

Future Directions

Future directions could involve potential applications of the compound, such as in medicine, materials science, or as a reagent in chemical synthesis. It could also involve further studies to better understand the compound’s properties or reactivity .

properties

IUPAC Name

methyl 4-[(Z)-[3-(3-methoxyphenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4S2/c1-23-15-5-3-4-14(11-15)20-17(21)16(26-19(20)25)10-12-6-8-13(9-7-12)18(22)24-2/h3-11H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBFSHCPHTDNCNQ-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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